2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl-
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Overview
Description
2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a p-chloro-phenyl group and two phenyl groups attached to the pyrazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- typically involves the cyclization of chalcones with hydrazine hydrate. The chalcones are prepared by the condensation of appropriate aromatic aldehydes and acetophenones. The reaction is carried out in absolute ethanol with a few drops of glacial acetic acid as a catalyst. The resulting pyrazoline derivatives are obtained in good yields, ranging from 68% to 99% .
Industrial Production Methods
Industrial production methods for pyrazolines often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The final products are purified through recrystallization from solvents such as ethanol or acetone .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyrazole derivatives.
Reduction: Formation of dihydropyrazoline derivatives.
Substitution: Formation of halogenated or nitrated pyrazoline derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex organic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for conditions such as inflammation and infections.
Industry: Used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties
Mechanism of Action
The mechanism of action of 2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Electroluminescent Properties: Functions as a hole-transporting material in OLEDs, facilitating the movement of charge carriers
Comparison with Similar Compounds
2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- can be compared with other similar compounds such as:
1-Phenyl-3-(4-chlorophenyl)-5-(2-chlorophenyl)-2-pyrazoline: Similar structure but with an additional chlorine atom.
1-Phenyl-3-(4-methylphenyl)-5-(2-chlorophenyl)-2-pyrazoline: Contains a methyl group instead of a phenyl group.
These compounds exhibit different electronic structures and spectral properties due to the variations in their substituent groups .
Biological Activity
2-Pyrazoline, 5-(p-chloro-phenyl)-1,3-diphenyl- is a member of the pyrazoline class of compounds, recognized for its diverse biological activities. This compound features a five-membered ring with two nitrogen atoms and is characterized by the presence of a p-chlorophenyl group and two diphenyl substituents. Its unique structure contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : C19H16ClN2
- Molecular Weight : 330.82 g/mol
The electron-withdrawing nature of the chlorophenyl group enhances the compound's stability during chemical reactions, influencing its biological activity.
Antidepressant Effects
Research has indicated that derivatives of 2-pyrazoline exhibit significant antidepressant properties. A notable study synthesized a series of 1,3,5-trisubstituted-2-pyrazoline derivatives that demonstrated strong inhibition of monoamine oxidase A (MAO-A), an enzyme linked to mood regulation. The most active derivatives interacted with key amino acid residues at the MAO-A binding site, suggesting their potential as antidepressants .
Anticancer Activity
2-Pyrazoline derivatives have shown promising results in inhibiting various cancer cell lines. For instance, compounds derived from this structure have been tested against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines, demonstrating significant cytotoxicity:
The structure-activity relationship (SAR) studies indicate that modifications to the phenyl substituents can significantly impact the anticancer activity of these compounds.
Antioxidant and Antimicrobial Activity
Some studies have also highlighted the antioxidant and antimicrobial properties of pyrazoline derivatives. The ability to scavenge free radicals and inhibit microbial growth positions these compounds as potential candidates for therapeutic applications in infectious diseases .
Study on Antidepressant Properties
In a comprehensive study involving synthesized pyrazoline derivatives, it was found that specific substitutions at the 3rd and 5th positions significantly enhanced antidepressant effects. The docking experiments indicated strong binding affinities with MAO-A, underscoring the importance of structural modifications in enhancing biological activity .
Anticancer Efficacy
Another research effort focused on evaluating the anticancer potential of various pyrazoline derivatives against multiple cancer cell lines. The study reported a derivative with an IC50 value of 3.79 µM against MCF-7 cells, demonstrating substantial cytotoxicity compared to standard chemotherapeutics .
Properties
CAS No. |
2515-59-5 |
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Molecular Formula |
C21H17ClN2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H17ClN2/c22-18-13-11-17(12-14-18)21-15-20(16-7-3-1-4-8-16)23-24(21)19-9-5-2-6-10-19/h1-14,21H,15H2 |
InChI Key |
XPFDBXDITJUQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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